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Compound of Interest

Compound Name: Fluazinam impurity 1

Cat. No.: B12423536

This technical guide provides a comprehensive overview of the synthesis pathway for
Fluazinam impurity 1, chemically identified as 3-chloro-N-[3-chloro-2,4-dinitro-6-
(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine. The methodology detailed herein is
primarily derived from the process outlined in Chinese patent CN114315707A, and is intended
for an audience of researchers, scientists, and professionals engaged in drug development and
chemical synthesis.

Synthesis Overview

The synthesis of Fluazinam impurity 1 is a multi-step process that begins with 3,5-dinitro-
trifluoromethyl-2,4-dichloroaniline. The pathway involves a sequence of four key chemical
transformations: an etherification reaction, a substitution reaction, an acidification step, and a
final chlorination to yield the target compound.

Detailed Experimental Protocols
Step 1: Etherification of the Starting Material

The synthesis commences with the etherification of 3,5-dinitro-trifluoromethyl-2,4-
dichloroaniline (designated as starting material 'a’) to produce an intermediate, 3,5-dinitro-
trifluoromethyl-2-hydroxy-4-chloroaniline ('b").

o Reaction Type: Etherification

e Experimental Protocol:
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o The starting material, 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline (a), is dissolved in a
suitable organic solvent (Solvent A).

o An etherification reagent is introduced to the solution. The patent suggests the use of
sodium methoxide, sodium ethoxide, dimethyl sulfate, or a Grignard reagent.[1]

o The reaction mixture is maintained at a temperature between 20 and 40 °C for a duration
of 2 to 5 hours.[1]

o Upon completion, the product is extracted from the reaction mixture using an organic
solvent (Solvent B) in a series of 4 to 6 repeated extractions.[1]

o The combined organic phases are washed with water until a pH of 5 to 6 is achieved.[1]

o The solvent is removed under reduced pressure to yield the etherified product (b).[1]

Step 2: Substitution Reaction

The intermediate from the first step, 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline (b),
undergoes a substitution reaction with 3-chloro-6-(trifluoromethyl)pyridine-2-amine (c) to form a
new intermediate (d).[1]

e Reaction Type: Substitution
o Experimental Protocol:

o The etherification product (b) is reacted with 3-chloro-6-(trifluoromethyl)pyridine-2-amine

(c).[1]

o The reaction is carried out in an organic solvent (Solvent C), which can be one or more of
the following: DMF, methanol, ethyl acetate, dichloromethane, tetrahydrofuran, n-hexane,
or petroleum ether.[1]

Step 3: Acidification

The third step involves the acidification of the intermediate (d) from the previous step to
produce 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-4,6-
dinitro-p-toluidine (e).[1]
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o Reaction Type: Acidification
o Experimental Protocol:
o An acidification reagent is added to the intermediate (d).[1]

o The resulting product, intermediate (e), is then purified. The patent specifies purification by
recrystallization using a combination of two solvents selected from ethyl acetate,
dichloromethane, normal hexane, or tetrahydrofuran.[1]

Step 4: Chlorination to Yield Fluazinam Impurity 1

In the final step, the hydroxyl group of intermediate (e) is replaced with a chlorine atom through
a chlorination reaction to yield the final product, Fluazinam impurity 1 (M).[1]

e Reaction Type: Chlorination
o Experimental Protocol:

o 14.8 grams (0.03 mol) of the intermediate 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-
pyridyl)-alpha,alpha,alpha-trifluoro-4,6-dinitro-p-toluidine (e) is dissolved in ethyl acetate
within a 50-ml round-bottom flask.[1]

o 15 ml (0.12 mol) of thionyl chloride is added as the chlorinating agent.[1]
o The reaction is conducted at a temperature of 110 °C.[1]

o Following the reaction, the product is concentrated by rotary drying and washed with
water.[1]

o The product is then extracted 3 to 6 times with an organic solvent (Solvent F), which can
be toluene, ethyl acetate, xylene, tetrahydrofuran, or nitrogen-nitrogen dimethylformamide.

[1]

o The combined organic extracts are concentrated, and the final product is purified by
recrystallization from a mixed solvent of n-hexane and ethyl acetate in a 3:4 volume ratio.

[1]
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o This process yields 15.0g of Fluazinam-related impurity M with a reported yield of 95%
and a purity of 97%.[1]

Data Presentation

The quantitative data and materials used in this synthesis are summarized in the tables below
for clarity and comparative analysis.

Table 1. Summary of Reactants and Intermediates

Starting Material /
Step . Reagent(s) Product
Intermediate

o o 3,5-dinitro-
3,5-dinitro- Etherification reagent )
. ) trifluoromethyl-2-
1 trifluoromethyl-2,4- (e.g., sodium
: . . hydroxy-4-
dichloroaniline (a) methoxide) N
chloroaniline (b)
3,5-dinitro-
) 3-chloro-6-
trifluoromethyl-2- ) o )
2 (trifluoromethyl)pyridin  Intermediate (d)
hydroxy-4-

- e-2-amine (c)
chloroaniline (b)

5-hydroxy-N-(3-
chloro-5-
trifluoromethyl-2-

3 Intermediate (d) Acidification reagent pyridyl)-
alpha,alpha,alpha-
trifluoro-4,6-dinitro-p-

toluidine (e)

5-hydroxy-N-(3-
chloro-5-

trifluoromethyl-2- . .
Fluazinam Impurity 1

4 pyridyl)- Thionyl chloride
M)

alpha,alpha,alpha-
trifluoro-4,6-dinitro-p-

toluidine (e)
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Table 2: Quantitative Experimental Data

Parameter Value Reference

Step 1: Etherification

Molar ratio of (a) to

etherification reagent 11 s
Reaction Temperature 20-40°C [1]
Reaction Time 2 - 5 hours [1]
Step 2: Substitution

Molar ratio of (b) to (c) 1:1-3 [1]
Step 4: Chlorination

Reaction Temperature 110 °C [1]
Final Product

Yield 95% [1]
Purity 97% [1]

Visual Representations

The following diagrams illustrate the synthesis pathway and the logical workflow of the
experimental process.
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Synthesis Pathway of Fluazinam Impurity 1

3,5-dinitro-trifluoromethyl-2,4-dichloroaniline (a)

Step 1: Etherification
A4

3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline (b) 3-chloro-6-(trifluoromethyl)pyridin-2-amine (c)

Step 2: Substitution

Intermediate (d)

Step 3: Acidification
\ 4

5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-a,a,a-trifluoro-4,6-dinitro-p-toluidine (e

Step 4: Chlorination
\ 4

Fluazinam Impurity 1 (M)
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Experimental Workflow for Step 4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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